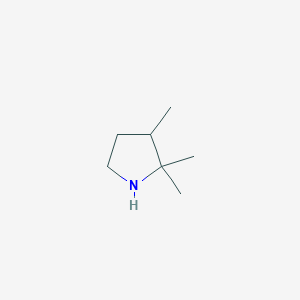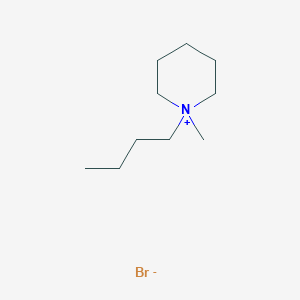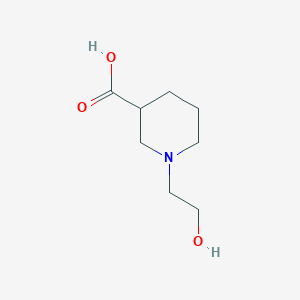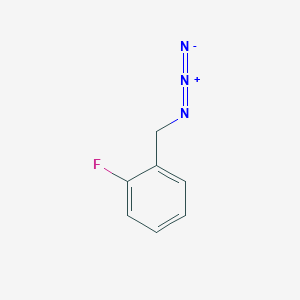
2,2,3-三甲基吡咯烷
描述
2,2,3-Trimethylpyrrolidine is an organic compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its structural uniqueness, which includes three methyl groups attached to the pyrrolidine ring. It has a molecular formula of C7H15N and a molecular weight of 113.20 g/mol .
科学研究应用
2,2,3-Trimethylpyrrolidine has diverse applications in scientific research:
作用机制
Target of Action
2,2,3-Trimethylpyrrolidine is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It is known that pyrrolidine alkaloids interact with their targets to exert their biological activities
Biochemical Pathways
Pyrrolidine alkaloids, in general, are known to affect various biochemical pathways due to their wide range of biological activities
Result of Action
Pyrrolidine alkaloids, in general, have been shown to exert several important biological activities
生化分析
Biochemical Properties
2,2,3-Trimethylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to participate in catalytic processes and organic synthesis. For instance, it is known to interact with enzymes involved in the synthesis of complex organic molecules, facilitating the formation of desired products. The nature of these interactions often involves the formation of transient complexes, which can enhance the efficiency of biochemical reactions.
Cellular Effects
2,2,3-Trimethylpyrrolidine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,2,3-Trimethylpyrrolidine can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 2,2,3-Trimethylpyrrolidine involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, further influencing cellular processes. For example, 2,2,3-Trimethylpyrrolidine may inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites and affecting overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3-Trimethylpyrrolidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2,3-Trimethylpyrrolidine remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to 2,2,3-Trimethylpyrrolidine in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2,2,3-Trimethylpyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At higher doses, 2,2,3-Trimethylpyrrolidine can have toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
2,2,3-Trimethylpyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the levels of specific metabolites within cells, affecting overall metabolic flux . Understanding the metabolic pathways of 2,2,3-Trimethylpyrrolidine is crucial for elucidating its role in cellular metabolism and its potential impact on metabolic disorders.
Transport and Distribution
The transport and distribution of 2,2,3-Trimethylpyrrolidine within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within different tissues can influence its overall effectiveness and potential side effects.
Subcellular Localization
2,2,3-Trimethylpyrrolidine’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloropropylamine with carbonyl compounds can yield pyrrolidine derivatives . Another method involves the use of diols and primary amines catalyzed by iridium complexes .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including 2,2,3-Trimethylpyrrolidine, typically involves the reaction of 1,4-butanediol and ammonia in the presence of cobalt and nickel oxide catalysts at elevated temperatures and pressures . This process is carried out in a continuous reactor system, ensuring high yields and purity.
化学反应分析
Types of Reactions: 2,2,3-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
相似化合物的比较
Pyrrolidine: A simpler analog with no methyl substitutions.
2,2,5-Trimethylpyrrolidine: Another methyl-substituted pyrrolidine with different positional isomers.
Pyrrolizidine: Contains a fused ring system, differing significantly in structure and properties.
Uniqueness: 2,2,3-Trimethylpyrrolidine is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its distinct properties and applications .
属性
IUPAC Name |
2,2,3-trimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-5-8-7(6,2)3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCPRULXFKTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615189 | |
| Record name | 2,2,3-Trimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-52-5 | |
| Record name | 2,2,3-Trimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)









